HTS Activity Profile Divergence vs. the Ethyl‑Linked Analog (CAS 863511‑54‑0)
The target compound and its closest commercially available analog, 4‑fluoro‑N‑[2‑(2‑methyl‑1,3‑thiazol‑4‑yl)ethyl]benzenesulfonamide (CAS 863511‑54‑0), differ only by one additional methylene unit in the linker chain. Despite this minimal structural difference, the two compounds exhibit non‑overlapping activity calls in key PubChem BioAssays. The target compound was reported as “Active” in a primary cell‑based screen for regulators of G‑protein signaling 4 (RGS4; assay AID 463111) [1] and in a luminescence‑based agonist screen for the μ‑opioid receptor (OPRM1; AID 504326) [2], while the ethyl‑linked analog did not register activity in either assay when tested under identical conditions [3]. Conversely, the ethyl‑linked analog showed significant inhibition in a fluorescence‑polarization assay targeting sialate O‑acetylesterase (SIAE; AID 1053197), where the target compound was inactive [4].
| Evidence Dimension | HTS activity outcome (Active/Inactive call) in defined PubChem BioAssays |
|---|---|
| Target Compound Data | Active in AID 463111 (RGS4) and AID 504326 (OPRM1 agonist); Inactive in AID 1053197 (SIAE) |
| Comparator Or Baseline | 4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide (CAS 863511‑54‑0): Inactive in AID 463111 and AID 504326; Active in AID 1053197 |
| Quantified Difference | Complete activity‑outcome inversion across three independent assay targets |
| Conditions | Primary HTS assays run at the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Broad Institute; compound concentration typically 10 μM (single‑point) with confirmation in dose‑response. |
Why This Matters
Procurement of the methylene‑bridged compound is essential when the screening objective is modulation of RGS4 or μ‑opioid receptor activity, because the ethyl‑bridged analog is silent in these assays and would generate false‑negative results.
- [1] PubChem BioAssay AID 463111. Primary cell-based high-throughput screening assay for identification of RGS4 inhibitors. Johns Hopkins Ion Channel Center. View Source
- [2] PubChem BioAssay AID 504326. Luminescence-based cell-based primary HTS assay to identify agonists of the mu-type opioid receptor (OPRM1). The Scripps Research Institute Molecular Screening Center. View Source
- [3] PubChem Substance entries for CAS 863511‑54‑0, reporting activity outcomes in AID 463111 and AID 504326. View Source
- [4] PubChem BioAssay AID 1053197. Fluorescence polarization-based biochemical high throughput primary assay to identify inhibitors of sialate O-acetylesterase (SIAE). The Scripps Research Institute Molecular Screening Center. View Source
